molecular formula C14H18N2O3S B2480046 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097901-26-1

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2480046
CAS No.: 2097901-26-1
M. Wt: 294.37
InChI Key: IJDKGKSIJQWMTB-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Medicinal Chemistry

The compound N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, due to its complex structure, is likely to be a subject of interest in synthetic organic chemistry and medicinal chemistry for the design and synthesis of novel pharmacophores. Studies such as those by Desai et al. (2011) on antimicrobial agents show the relevance of similar structured compounds in synthesizing agents with potential antibacterial and antifungal activities. These compounds' structural elucidation provides insight into the potential modifications and derivatizations that can be applied to this compound for targeted biological activities (Desai, Dodiya, & Shihora, 2011).

Pharmacological Applications

The compound's structure, containing functional groups such as oxazole and carboxamide, may lend itself to pharmacological applications. For instance, the work by Ikemoto et al. (2005) on the synthesis of CCR5 antagonists highlights the importance of similar oxazole derivatives in creating orally active agents for potential therapeutic use. This suggests that this compound could be explored for its pharmacological properties, especially in the context of designing new drugs with improved efficacy and safety profiles (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Chemical Reactivity and Mechanistic Studies

The unique structure of this compound could also make it a valuable compound for studying chemical reactivity and mechanisms. Research on similar compounds, such as the reaction mechanisms explored by Ametamey and Heimgartner (1990), could provide valuable insights into the reactivity patterns of oxazole derivatives and how these can be harnessed for the synthesis of more complex molecules. Understanding these mechanisms is crucial for advancing synthetic methodologies and creating novel compounds with desired properties (Ametamey & Heimgartner, 1990).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)13(17)15-8-14(3,18)6-11-4-5-20-7-11/h4-5,7,18H,6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKGKSIJQWMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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